n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride
Description
Properties
Molecular Formula |
C8H4BrClF3N |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-2-1-3-6(4-5)14-7(10)8(11,12)13/h1-4H |
InChI Key |
UTXUEQBKVKSXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of This compound typically involves the reaction of trifluoroacetic acid, a primary arylamine (in this case, 3-bromoaniline), and triphenylphosphine in the presence of carbon tetrachloride (CCl4) and triethylamine under reflux conditions. This method is well-documented and yields the target imidoyl chloride in good to excellent yields.
$$
\text{3-Bromoaniline} + \text{Trifluoroacetic acid} + \text{PPh}3 + \text{CCl}4 + \text{Et}_3\text{N} \xrightarrow{\text{Reflux, 5 h}} \text{this compound}
$$
This procedure is adapted from the work reported by Darehkordi et al. (2022), which demonstrated yields ranging from 82% to 92% for various substituted aryl trifluoroacetimidoyl chlorides, including brominated derivatives.
Purification-Free Preparation
A recent advancement described a purification-free method for synthesizing trifluoroacetimidoyl chlorides, including N-phenyl derivatives, using phosphorus oxychloride (POCl3) and pyridine. While this method was specifically illustrated for N-phenyl compounds, it is potentially adaptable to N-(3-bromophenyl) analogs due to structural similarity.
- Reagents: POCl3 and pyridine
- Advantages: Avoids chromatographic purification, simplifies synthesis
- Conditions: Mild, efficient conversion from corresponding amides
This approach enhances synthetic efficiency and may improve the stability of the trifluoroacetimidoyl chloride products.
Catalytic and Alternative Synthetic Routes
In addition to the classical method, catalytic protocols have been explored:
Use of titanium dioxide nanoparticles (TiO2-NPs) as a catalyst with triethylamine base in a THF/H2O solvent mixture can activate imidoyl chlorides for subsequent reactions. Although applied in downstream transformations, this catalytic system highlights the potential for mild activation of trifluoroacetimidoyl chlorides, including bromophenyl derivatives.
The palladium-catalyzed tandem Suzuki/C–H arylation reaction has been used to prepare related trifluoroacetimidoyl chloride derivatives, particularly N-(2-bromophenyl) trifluoroacetimidoyl chloride, demonstrating the feasibility of synthesizing halogenated trifluoroacetimidoyl chlorides via transition-metal catalysis.
Detailed Reaction Data and Yields
The following table summarizes key synthetic parameters and yields from reported literature for trifluoroacetimidoyl chlorides with aryl substituents similar to 3-bromophenyl:
Mechanistic Insights
The classical synthesis proceeds via formation of an imidoyl chloride intermediate through the activation of trifluoroacetic acid by triphenylphosphine and CCl4, which then reacts with the aryl amine to form the trifluoroacetimidoyl chloride.
In catalytic systems involving TiO2 nanoparticles, the imidoyl chloride is activated via coordination to the catalyst, facilitating nucleophilic substitution and rearrangement reactions in subsequent steps.
Summary and Recommendations
The most reliable and widely used method for preparing This compound is the classical reaction of 3-bromoaniline with trifluoroacetic acid, triphenylphosphine, and carbon tetrachloride in the presence of triethylamine under reflux for 5 hours, yielding 82–92% of the product.
Emerging purification-free methods using POCl3 and pyridine offer promising alternatives for efficient and scalable synthesis.
Catalytic approaches, including palladium-catalyzed and TiO2 nanoparticle-assisted reactions, provide useful activation strategies for related transformations but are less directly applied for initial preparation of the compound.
Chemical Reactions Analysis
Types of Reactions: n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Addition Reactions: Nucleophiles such as amines or alcohols can react with the imidoyl chloride group under mild conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include imidoyl derivatives with various substituents.
Scientific Research Applications
Based on the search results, there is no direct mention of specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride." However, the search results do provide information on the synthesis and reactions of related trifluoroacetimidoyl chlorides and their potential applications in synthesizing various biologically active compounds.
Synthesis and Reactions of Trifluoroacetimidoyl Chlorides
Trifluoroacetimidoyl chlorides are a class of compounds that have been used in the synthesis of trifluoromethylated heterocycles . A procedure for preparing 2,2,2-trifluoroacetimidoyl chlorides involves reacting trifluoroacetic acid, primary arylamines, and triphenylphosphine in CCl4 in the presence of triethylamine . Work-up and distillation of the reaction mixture produces the target imidoyl chlorides in good to excellent yields .
Reactions with Gabapentin
Gabapentin (GBP) can be reacted with trifluoromethylimidoyl chlorides to modify and potentially improve its biological properties . Reacting GBP with trifluoromethylimidoyl chlorides in the presence of a base, such as sodium hydride (NaH), can produce amidines . In the presence of TiO2-NPs catalyst, the reaction proceeds via a Mumm-type rearrangement pathway, resulting in the synthesis of 2,2,2-trifluoro-N-({1-(2-oxo-2-(arylamino)ethyl)cyclohexyl}methyl)acetamide derivatives .
Mechanism of Action
The mechanism of action of n-(3-Bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic species. This reactivity is utilized in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural and electronic features of N-(3-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride with analogous compounds:
Key Observations:
Substituent Effects on Reactivity:
- The 3-bromo substituent in the target compound provides moderate steric bulk and electron-withdrawing character, making it suitable for Pd-catalyzed C–H activation (e.g., phenanthridine synthesis) . In contrast, para-substituents like nitro or benzyloxy (e.g., in Scheme 31) optimize stability and reactivity for allylation/benzylation reactions .
- Naphthyl derivatives (e.g., 5-chloro-1-naphthyl) exhibit extended conjugation, enhancing their utility in constructing polycyclic frameworks .
- Perfluoroalkylmethyl groups (e.g., in ) increase hydrophobicity and electron-withdrawing effects, enabling regioselective cycloadditions without requiring Strecker synthesis .
Electronic and Steric Influences:
- Fluorine vs. Bromine: Difluoro-substituted analogs (e.g., 2,5-difluorophenyl) exhibit stronger electron-withdrawing effects than bromine, altering reaction pathways in nucleophilic substitutions .
- Benzyloxy vs. Bromo: The benzyloxy group in N-(4-benzyloxyphenyl)- derivatives improves solubility and facilitates protecting-group strategies, whereas bromine enhances halogen-bonding interactions in catalysis .
Biological Activity: Trifluoroacetimidoyl chlorides with bulky aryl groups (e.g., 3-bromophenyl) show enhanced antibacterial activity when conjugated to quinolones, likely due to improved target binding .
Comparative Reactivity in Key Reactions
Pd-Catalyzed C–H Functionalization:
The 3-bromo substituent in the target compound facilitates oxidative addition to Pd(0), forming Pd(II) intermediates for intramolecular C–H activation (Scheme 83) . In contrast, trifluoroacetimidoyl chlorides with electron-deficient para-substituents (e.g., nitro) exhibit faster oxidative addition but lower thermal stability .Grignard Cyclization:
N-[2-(Chloroalkyl)phenyl]imidoyl chlorides undergo Grignard cyclization to yield 2-fluoroalkyl indoles. The 3-bromo substituent’s steric bulk may slow this process compared to smaller substituents (e.g., methyl) .Arbuzov-Type Phosphorylation:
The reaction with trialkyl phosphites is sensitive to N-aryl substituents. Electron-withdrawing groups (e.g., bromo) accelerate nucleophilic attack on the imidoyl chloride, whereas electron-donating groups (e.g., methoxy) hinder it .
Crystallographic and Solid-State Behavior
Meta-substituted trifluoroacetimidoyl chlorides exhibit distinct solid-state geometries. For example, N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide () adopts a planar conformation due to halogen-halogen interactions, whereas the 3-bromo analog may exhibit similar packing but with larger unit-cell parameters due to bromine’s van der Waals radius .
Q & A
Q. What synthetic methodologies are most effective for preparing N-(3-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride?
The synthesis typically involves coupling reactions between 3-bromoaniline and trifluoroacetic acid derivatives under anhydrous conditions. Key parameters include:
- Catalyst systems : Cu(I) catalysts with ligands like TMEDA enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates and improve solubility . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and F NMR confirm the presence of the bromophenyl and trifluoroacetimidoyl groups .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns .
- TLC monitoring : Used during synthesis to track reaction progress and identify byproducts .
Q. How should researchers handle safety risks associated with this compound?
- Anhydrous conditions : Required to prevent hydrolysis of the imidoyl chloride moiety .
- Ventilation : Use fume hoods due to potential release of HCl gas during reactions .
- Personal protective equipment (PPE) : Gloves and goggles are mandatory to avoid skin/eye contact .
Advanced Research Questions
Q. How do electronic effects of substituents influence cross-coupling reactivity?
The bromine atom at the 3-position exerts moderate electron-withdrawing effects, which can:
- Modulate regioselectivity : Bromine directs electrophilic substitution in subsequent reactions (e.g., Suzuki couplings) .
- Impact catalytic cycles : Electron-deficient aryl groups may slow oxidative addition in Pd- or Cu-catalyzed reactions, requiring optimized ligand systems (e.g., TMEDA) . Computational studies (DFT) are recommended to quantify substituent effects on transition states .
Q. What strategies resolve contradictions in reaction yields under varying conditions?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions and interactions between variables .
- Controlled kinetic studies : Monitor intermediate formation via in-situ IR or NMR to pinpoint rate-limiting steps .
- Byproduct analysis : LC-MS or GC-MS helps identify competing pathways (e.g., hydrolysis or dimerization) .
Q. What mechanistic insights explain its role in synthesizing heterocycles like benzimidazoles?
The compound acts as an electrophilic partner in Cu(I)-catalyzed cross-coupling with primary amines:
- Intermediate formation : The imidoyl chloride reacts with amines to form a Cu-coordinated complex, enabling C–N bond formation .
- Cyclization : Intramolecular attack of the amine on the trifluoroacetimidoyl group yields 2-(trifluoromethyl)benzimidazoles . Mechanistic probes (e.g., isotopic labeling) and computational modeling are critical to validate proposed pathways .
Methodological Recommendations
- Reaction optimization : Use response surface methodology (RSM) to balance competing factors (e.g., cost, yield, purity) .
- Data validation : Cross-reference spectroscopic data with PubChem or NIST databases to confirm structural assignments .
- Contingency planning : Pre-test stability under storage conditions (e.g., moisture sensitivity) to avoid batch degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
